molecular formula C19H22ClN3OS B11407039 8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11407039
M. Wt: 375.9 g/mol
InChI Key: KJWORTRFUZBRFH-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines, which are characterized by a fused ring system containing nitrogen, sulfur, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core through a cyclization reaction involving appropriate precursors. The introduction of the 4-chlorophenyl group and the 3-methylbutyl side chain is achieved through subsequent substitution reactions. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Purification steps such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[2,1-b][1,3,5]thiadiazines and their derivatives.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules and cellular pathways are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s chemical stability and reactivity make it useful in the synthesis of other complex molecules. It may also find applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines with different substituents. Examples include:

  • 8-(4-bromophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(4-methylphenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

What sets 8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile apart is the specific combination of the 4-chlorophenyl group and the 3-methylbutyl side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C19H22ClN3OS

Molecular Weight

375.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-3-(3-methylbutyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H22ClN3OS/c1-13(2)7-8-22-11-23-18(24)9-16(14-3-5-15(20)6-4-14)17(10-21)19(23)25-12-22/h3-6,13,16H,7-9,11-12H2,1-2H3

InChI Key

KJWORTRFUZBRFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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